molecular formula C18H18N4O4 B5996971 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5996971
M. Wt: 354.4 g/mol
InChI Key: WUMXHDAUHVXEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological versatility. At position 5, it bears a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl substituent, which introduces a fused oxygen-containing heterocycle.

Properties

IUPAC Name

5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-10-9-12(23)13(17(25)26-10)11-5-6-19-15-14(11)16(24)21-18(20-15)22-7-3-2-4-8-22/h5-6,9,23H,2-4,7-8H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXHDAUHVXEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the formation of the pyrido[2,3-d]pyrimidin core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Example Synthesis Procedure:

  • Combine 4-hydroxy-6-methyl-2H-pyran-3-one with a piperidine derivative.
  • Add a pyrimidine precursor in an ethanol solvent.
  • Heat the mixture under reflux for several hours.
  • Purify the resulting compound through crystallization or chromatography.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a related compound was shown to have an EC50 value of 0.08 µM in T47D breast cancer cells, indicating significant potency as an apoptosis inducer .

GABA Receptor Modulation

Compounds similar to 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one have been investigated for their affinity to the GABA_A receptor . Some thiazepine derivatives have shown high binding affinity at the benzodiazepine site, suggesting potential applications in treating anxiety and other neurological disorders .

Inhibition of Tubulin Polymerization

Another study highlighted that certain derivatives inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism positions these compounds as potential chemotherapeutic agents .

Case Studies

Several studies provide insights into the applications and efficacy of this compound:

Case Study 1: Apoptosis Induction

A study conducted on a derivative of this compound revealed its ability to significantly inhibit cell growth in T47D cells with a GI50 value of 0.05 µM. This suggests its potential as a lead compound in developing new anticancer therapies .

Case Study 2: GABA_A Receptor Interaction

Research involving thiazepine derivatives indicated that modifications to the structure could enhance binding affinity at various GABA_A receptor subtypes, opening avenues for developing anxiolytic medications .

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents at positions 2, 5, and 5. Below is a comparison of key analogs:

Table 1: Substituent Variations and Physical Properties
Compound Name Position 5 Substituent Position 2 Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl Piperidin-1-yl Not reported Expected C=O (1676 cm⁻¹), NH (3125 cm⁻¹)
5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (2b) 4-Chlorophenyl Mercapto (-SH) >250 IR: 1676 cm⁻¹ (C=O), 2539 cm⁻¹ (S-H)
5-Ethoxycarbonyl-6-methyl-2-(morpholin-4-yl)furo[2,3-d]pyrimidin-4(3H)-one (6c) Ethoxycarbonyl Morpholin-4-yl 174–175 1H NMR: δ 1.30 (t, 3H, CH3), 3.65 (m, 4H, morpholine)
3-Ethyl-5-(3-fluorophenyl)-2-((S)-2-oxo-tetrahydrofuran-3-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one (Z23) 3-Fluorophenyl (S)-2-Oxo-tetrahydrofuran-3-ylthio Not reported MS (EI) m/z 365 (M⁺)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance thermal stability, as seen in compound 2b (melting point >250°C) .
  • Oxygen-Containing Substituents (e.g., pyran, morpholine) : Improve solubility and modulate hydrogen-bonding interactions. For example, morpholine in compound 6c contributes to a lower melting point (174–175°C) compared to mercapto analogs .
  • Sulfur-Containing Derivatives: Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., Z23) exhibit distinct electronic properties due to sulfur's polarizability, influencing binding to targets like viral NS proteins .

Biological Activity

The compound 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one, often referred to as a pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multicomponent reaction that includes key intermediates such as phenylglyoxal hydrate and 1,3-dimethylbarbituric acid. The reaction conditions often involve reflux in ethanol with appropriate catalysts, yielding the target compound with high purity and yield (up to 83%) as confirmed by various spectroscopic techniques (NMR, IR) .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was identified as an inducer of apoptosis in T47D breast cancer cells, with an EC50 value of 0.08 µM. This potency was attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .

GABAA Receptor Interaction

Another study highlighted the potential of thiazepine derivatives related to this compound as ligands for the benzodiazepine binding site of the GABAA receptor. These compounds demonstrated high affinity and selectivity towards various receptor subtypes, suggesting potential anxiolytic or sedative effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies revealed significant antibacterial and antimycobacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for multiple derivatives, indicating their potential as novel antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity
In a high-throughput screening assay, a derivative of the compound was tested against T47D cells. The results showed that it induced apoptosis significantly more effectively than initial screening hits, establishing its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuropharmacological Effects
A series of thiazepines derived from this compound were evaluated for their neuropharmacological effects. They exhibited varying degrees of activity as GABAA receptor modulators, with implications for treating anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of the pyrido-pyrimidine derivatives is closely linked to their structural features. The presence of specific functional groups such as hydroxyl and methyl moieties appears crucial for enhancing their biological efficacy. The SAR studies suggest that modifications at the piperidine nitrogen and pyrimidine ring can significantly alter their pharmacological profiles .

Q & A

Q. Table 1: Reaction Conditions from Analogous Syntheses

StepSolventCatalyst/TempYield (%)Source
Piperidine couplingDCMNaOH, 25°C52.7
Pyran formationEtOHHCl, reflux68
Final cyclizationDMFPd(OAc)₂, 80°C45

Advanced: How can structural contradictions in pyrido[2,3-d]pyrimidin derivatives’ biological activities be resolved?

Answer:
Discrepancies in reported activities often stem from stereochemical variations or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., hydroxy vs. methoxy groups) and evaluate activity against targets like kinases or GPCRs. For example, fluorinated analogs in pyrimidine cores showed enhanced metabolic stability .
  • Crystallography : Resolve 3D structures via X-ray diffraction to confirm regiochemistry. highlights the importance of piperidinyl orientation in binding affinity.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) to minimize variability .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 3.2–3.5 ppm; pyran carbonyl at δ 170–175 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~468.18) with ≤2 ppm error.
  • IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyran-2-one) .

Q. Table 2: Key Spectral Data from Analogous Compounds

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)Source
Piperidinyl N–H1.4–1.6 (m)
Pyran C=O170.5 (¹³C)1655
Pyrimidinone NH10.2 (s)3300–3500

Advanced: What strategies improve aqueous solubility without altering core pharmacophores?

Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxy group (pyran-4-OH), which hydrolyze in vivo to the active form. demonstrates a 3.5-fold solubility increase using this approach.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in formulation buffers. For analogs, 20% w/v HP-β-CD increased solubility from 0.1 mg/mL to 2.8 mg/mL .
  • Ionizable Groups : Replace methyl groups with morpholine or piperazine, increasing logP by 0.5–1.0 units .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentration .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include positive controls (e.g., doxorubicin) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can computational methods predict metabolic stability?

Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate CYP450 metabolism. Piperidinyl groups are prone to N-oxidation; introduce electron-withdrawing substituents (e.g., F) to reduce clearance .
  • MD Simulations : Simulate liver microsome interactions (e.g., CYP3A4 binding) for >100 ns to identify metabolic hotspots .
  • In Vitro Validation : Compare predicted t₁/₂ with human liver microsome assays. Adjust substituents if observed t₁/₂ deviates >20% from predictions .

Basic: How should stability studies be designed for this compound?

Answer:

  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24 hours .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products. A ≥95% purity threshold is acceptable for preclinical studies .
  • Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the pyran-2-one moiety .

Advanced: What statistical approaches resolve batch-to-batch variability in biological data?

Answer:

  • ANOVA : Apply randomized block designs (e.g., ’s split-split plot) to account for instrument, operator, and time effects.
  • Multivariate Analysis : Use PCA to identify outliers in datasets with >10 variables (e.g., IC₅₀, solubility, logP) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.